4-Acetylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

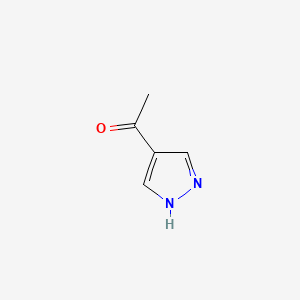

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGVCJCDGSZFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947878 | |

| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-16-4 | |

| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-Pyrazol-4-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetylpyrazole (CAS: 25016-16-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold and the Role of 4-Acetylpyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds across a wide array of therapeutic areas.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] This has led to their incorporation into numerous FDA-approved drugs, solidifying their importance in modern drug discovery.[3]

Within this critical class of compounds lies this compound (also known as 1-(1H-pyrazol-4-yl)ethanone), a versatile building block and a subject of interest in its own right. Its structure combines the stable, aromatic pyrazole ring with a reactive acetyl group, offering a valuable synthon for the synthesis of more complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its chemical reactivity and potential applications, designed to empower researchers in their drug development endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 25016-16-4 | [4] |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

| Melting Point | 114-115 °C | [5] |

| Boiling Point | 277.7 ± 13.0 °C (Predicted) | [5] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | Colorless solid | [5] |

| Solubility | Soluble in water (1.815 x 10⁵ mg/L at 25°C, est.) and chloroform. | [5][6] |

| logP (o/w) | -0.051 (est.) | [6] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound: Methodologies and Protocols

The synthesis of the pyrazole core is a well-established field with several named reactions, most notably the Knorr pyrazole synthesis. This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For the specific synthesis of this compound, multiple routes can be envisioned, leveraging common starting materials and robust chemical transformations.

Method 1: Cycloaddition of Diazomethane to a Silylated Alkyne (Birkofer-Franz Method)

A specific and authoritative method for the synthesis of this compound was developed by Birkofer and Franz. This approach involves the [3+2] cycloaddition of diazomethane to an activated alkyne, 4-trimethylsilyl-but-3-yn-2-one.[5] This method is advantageous for its regioselectivity.

Caption: Workflow for the Birkofer-Franz synthesis of this compound.

Experimental Protocol (Adapted from literature description[5]):

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-trimethylsilyl-but-3-yn-2-one in an appropriate solvent (e.g., diethyl ether).

-

Cycloaddition: Cool the solution and add a solution of diazomethane portion-wise while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The use of diazomethane as a 1,3-dipole in cycloaddition reactions with alkynes is a classic and efficient method for constructing the pyrazole ring.[8] The trimethylsilyl group on the alkyne directs the regioselectivity of the addition.

-

-

Work-up: After the reaction is complete, carefully quench any excess diazomethane. Neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from chloroform to yield colorless crystals of this compound.[5][9]

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis, which should be sharp and consistent with the literature value (114-115 °C), and by the spectroscopic methods detailed in the next section.

-

Method 2: Classical Condensation Approach

An alternative and more broadly accessible approach involves the condensation of a suitably substituted 1,3-dicarbonyl equivalent with hydrazine.

Experimental Protocol (General Procedure):

-

Reaction Setup: Combine a 1,3-dicarbonyl compound (or a synthetic equivalent that can generate this functionality in situ) with hydrazine hydrate in a solvent such as ethanol or acetic acid.[8]

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Causality: The reaction proceeds via the initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7] The choice of an acidic or basic catalyst can influence the reaction rate and regioselectivity with unsymmetrical diketones.[8]

-

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product. Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate).[10]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. The combination of NMR, IR, and mass spectrometry provides a self-validating data package.

Caption: Workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

A singlet for the methyl protons of the acetyl group (CH₃).

-

Two singlets (or narrow doublets depending on coupling to the N-H) for the two non-equivalent protons on the pyrazole ring (C3-H and C5-H).

-

A broad singlet for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected:

-

One signal for the methyl carbon of the acetyl group.

-

Two signals for the pyrazole ring carbons (C3 and C5).

-

One signal for the quaternary carbon of the pyrazole ring attached to the acetyl group (C4).

-

One signal for the carbonyl carbon (C=O) of the acetyl group, which will appear significantly downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions: [11][12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretching vibrations of the pyrazole ring. |

| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching of the methyl group. |

| ~1670-1650 | Strong | C=O (carbonyl) stretching of the acetyl group. |

| ~1600-1450 | Medium | C=C and C=N stretching vibrations within the aromatic pyrazole ring. |

The presence of a strong absorption band in the region of 1670-1650 cm⁻¹ is a key diagnostic indicator for the acetyl group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 110, corresponding to the molecular formula C₅H₆N₂O.[4]

-

Key Fragmentation: A characteristic and dominant fragmentation pathway for this compound is the loss of a methyl radical (•CH₃) from the acetyl group. This results in the formation of a stable acylium ion.

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound—a stable aromatic heterocycle and a reactive ketone—makes it a valuable synthon for medicinal chemists.

Reactivity of the Pyrazole Ring

-

N-Alkylation/Acylation: The pyrrole-like nitrogen (N1) of the pyrazole ring can be readily deprotonated by a base and subsequently alkylated or acylated, allowing for the introduction of various substituents to modulate properties like solubility, lipophilicity, and target binding.[9]

-

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position. Since this position is already substituted in this compound, electrophilic attack is less facile but can occur at C3 or C5 under forcing conditions, influenced by the directing effects of the existing acetyl group.[9]

Reactivity of the Acetyl Group

The acetyl group is a versatile handle for a wide range of chemical transformations:

-

Condensation Reactions: The carbonyl group can undergo condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives can themselves be important pharmacophores or intermediates for further cyclization reactions.

-

Alpha-Halogenation: The α-protons on the methyl group are acidic and can be removed by a base, allowing for halogenation to form α-haloketones. These are potent electrophiles, useful for forming covalent bonds with biological targets or for use in further synthetic transformations like the Hantzsch thiazole synthesis.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen bond donor/acceptor, which can be critical for molecular recognition by protein targets.

-

Aldol and Claisen-Schmidt Condensations: The α-protons can participate in base-catalyzed aldol or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves a well-known class of biologically active compounds.[1]

Application as a Synthon for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[16] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. This compound can serve as a starting point for the synthesis of such inhibitors. The acetyl group can be elaborated into more complex side chains designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[17]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Specific toxicological data for this compound is limited. It should be handled with the care afforded to all novel research chemicals.[6]

Conclusion

This compound (CAS: 25016-16-4) is more than just a simple heterocyclic compound; it is a versatile and valuable tool for the modern medicinal chemist. Its robust pyrazole core provides a stable and biologically relevant anchor, while its reactive acetyl group offers a gateway for diverse synthetic modifications. A comprehensive understanding of its synthesis, rigorous analytical characterization, and predictable chemical reactivity empowers researchers to leverage this molecule effectively in the design and synthesis of novel therapeutic agents. As the quest for new and improved drugs continues, the utility of such well-defined and versatile building blocks will remain indispensable to the field of drug discovery.

References

-

Hazarika, P., et al. (2018). HBF4/ACN: A simple and efficient protocol for the synthesis of pyrazoles under ambient reaction conditions. ResearchGate. Available at: [Link]

-

Bubyrev, A., et al. (n.d.). CH-Diazomethane Sulfonamides Generated in Situ for Intramolecular [3+2] Cycloaddition of Alkynes: An Entry into Novel Pyrazole-Fused Five-Membered Sultams. ResearchGate. Available at: [Link]

-

Zeitschrift für Naturforschung B. (n.d.). Solid-state and Calculated Electronic Structure of this compound. Zeitschrift für Naturforschung. Available at: [Link]

-

Bolm, C., et al. (2023). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. ACS Publications. Available at: [Link]

-

Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-acetyl pyrazole. The Good Scents Company. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]

-

University of Rochester. (n.d.). Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Sheikh, T. U., et al. (2009). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Center for Biotechnology Information. Available at: [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Gomaa, M. A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Wang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazole Derivatives Containing Thiourea Skeleton as Anticancer Agents. PubMed. Available at: [Link]

-

Jian, F.-F., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Liu, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

-

Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

Siddiqui, S., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Nature. Available at: [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

UCLA. (n.d.). IR Absorption Table. UCLA Chemistry. Available at: [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

UCSC. (n.d.). Table of Characteristic IR Absorptions. UCSC Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 4-Acetylanisole. NIST WebBook. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural and Electronic Architecture of 4-Acetylpyrazole: A Guide to Ligand Design and Synthetic Utility

Executive Summary

4-Acetylpyrazole (1-(1H-pyrazol-4-yl)ethanone) represents a privileged structural motif in medicinal chemistry, distinct from its 3- and 5-substituted isomers due to its symmetry and electronic environment. As a scaffold, it offers a unique balance of hydrogen bond donor/acceptor capabilities and aromatic stability , making it a critical intermediate for kinase inhibitors (e.g., JAK inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide dissects the molecular architecture of this compound, providing researchers with the structural insights, crystallographic data, and validated synthetic protocols necessary to leverage this moiety in drug discovery and supramolecular assembly.

Electronic Structure and Bonding

The reactivity and binding profile of this compound are governed by the interplay between the electron-rich pyrazole ring (6

Aromaticity and Electrophilic Substitution

Unlike pyridine (electron-deficient), the pyrazole ring is electron-rich, behaving similarly to phenol or aniline in electrophilic aromatic substitution (EAS).

-

C4 Nucleophilicity: The HOMO coefficients are highest at the C4 position. The introduction of the acetyl group at C4—a

-acceptor—stabilizes the ring but reduces its susceptibility to further electrophilic attack compared to the parent pyrazole. -

Acidity/Basicity Modulation:

-

Basicity (N2): The acetyl group lowers the pKa of the conjugate acid (protonated N2) relative to unsubstituted pyrazole (pKa ~2.5), making this compound a weaker base (pKa < 2.0).

-

Acidity (N1-H): The electron-withdrawing nature of the carbonyl enhances the acidity of the N-H proton (pKa < 14), facilitating deprotonation and subsequent N-alkylation reactions under milder conditions.

-

Tautomerism

This compound exhibits annular tautomerism. In solution, the proton rapidly exchanges between N1 and N2. However, the molecule possesses

Crystallography and Supramolecular Motifs

In the solid state, this compound adopts a specific packing arrangement driven by strong intermolecular hydrogen bonds.[1] This data is vital for crystal engineering and understanding ligand-protein interactions.

Crystal Data

The molecule crystallizes in the Monoclinic system.[1] The packing is dominated by N–H···N hydrogen bonds, forming infinite wave-like ribbons (catemers) rather than the cyclic dimers often seen in carboxylic acids or simple pyrazoles.

Table 1: Crystallographic Parameters of this compound

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Standard organic packing |

| Space Group | Centrosymmetric, favors antiparallel alignment | |

| Z Value | 4 | 4 molecules per unit cell |

| H-Bond Motif | Infinite chains via N1–H[2]···N2' interactions | |

| N···N Distance | ~2.88 Å | Indicates strong hydrogen bonding |

| Planarity | RMSD < 0.05 Å | Ring and acetyl group are nearly coplanar (conjugation) |

Supramolecular Architecture

The carbonyl oxygen is a weak hydrogen bond acceptor in the crystal lattice (C–H···O interactions), while the primary structural director is the N–H···N interaction. This "ribbon" motif suggests that in a biological pocket, the this compound moiety can act as a bidentate linker , donating a proton from N1 and accepting a proton at N2, while the carbonyl interacts with orthogonal residues.

Validated Synthetic Protocols

While many routes exist, two methods are preferred for their reliability and scalability.

Protocol A: Thermal Rearrangement (The "Pyman" Route)

This method utilizes the nucleophilicity of the pyrazole nitrogen followed by a thermodynamic rearrangement to the carbon. It is self-validating because the N-acetyl intermediate is kinetically formed and easily distinguished by NMR (acetyl shift ~2.7 ppm) from the C-acetyl product (acetyl shift ~2.4 ppm).

Mechanism:

-

N-Acetylation: Pyrazole + Acetic Anhydride

1-Acetylpyrazole. -

Fries-type Rearrangement: Heating 1-acetylpyrazole (often >200°C or catalyzed) migrates the acetyl group to the thermodynamically favored C4 position.

Step-by-Step Protocol:

-

Reagents: Dissolve 1H-pyrazole (1.0 eq) in acetic anhydride (1.5 eq).

-

Reflux: Heat at reflux (140°C) for 2 hours. Monitor TLC (N-acetyl product forms).

-

Rearrangement: Transfer the crude 1-acetylpyrazole to a sealed tube or high-boiling solvent (e.g., nitrobenzene) and heat to 200–250°C for 4–6 hours.

-

Workup: Cool and dilute with ethanol. The this compound often crystallizes upon cooling or can be purified via silica gel chromatography (EtOAc/Hexane).

-

Validation:

-

1H NMR (DMSO-d6):

8.30 (s, 2H, H-3/5), 2.41 (s, 3H, CH3). Note the singlet for H-3/5 indicating symmetry (averaged).

-

Protocol B: De Novo Synthesis (Enaminone Route)

For generating 4-acetylpyrazoles with complex substitution patterns, the condensation of hydrazine with a 2-acylated 1,3-dicarbonyl equivalent is superior.

Reactivity and Drug Design Applications

The 4-acetyl group serves as a versatile "handle" for diversifying the scaffold.

Condensation Reactions

The carbonyl carbon is electrophilic and undergoes condensation with amines and hydrazines.

-

Application: Synthesis of Schiff bases or hydrazones to extend the conjugation length for fluorescent probes or to create metal-chelating ligands.

-

Protocol Note: Use catalytic acetic acid in ethanol. The reaction is slower than with benzaldehyde due to the electron-rich pyrazole ring donating density into the carbonyl (resonance).

Metal Coordination

This compound acts as a monodentate ligand (via N2) or a bridging ligand (via N1/N2) in Metal-Organic Frameworks (MOFs).

-

Binding Mode: The acetyl oxygen rarely coordinates directly to soft metals but can assist in outer-sphere hydrogen bonding, stabilizing the complex.

Reduction

Reduction of the acetyl group yields 4-(1-hydroxyethyl)pyrazole or 4-ethylpyrazole .

-

Reagent: NaBH4 (mild, gives alcohol) or Wolfff-Kishner (gives ethyl).

-

Significance: The alcohol derivative introduces a chiral center and a hydrogen bond donor, often increasing water solubility in drug candidates.

References

-

Crystal Structure & Bonding

- Solid-state and Calculated Electronic Structure of this compound.

-

(General Journal Link for verification)

- Specific Data Verification: CSD Entry for this compound (Refcode: ACXZOL).

-

Tautomerism

- Tautomerism in the Solid State and Solution. Encyclopedia of Physical Organic Chemistry.

-

Synthetic Protocols

- Synthesis of 4-Substituted Pyrazoles. Organic Chemistry Portal.

-

Physicochemical Properties

- PubChem Compound Summary: this compound (CID 565593).

-

Medicinal Applications

- Pyrazole Derivatives: A Review of Synthesis and Pharmacological Activities.

Sources

biological activity of pyrazole derivatives

Title: The Pharmacophore of Choice: A Technical Guide to the Biological Activity and Synthesis of Pyrazole Derivatives

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its thermodynamic stability, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to mimic peptide bonds and interact with diverse biological targets. This guide dissects the structural causality behind pyrazole’s dominance in oncology (kinase inhibition) and inflammation (COX-2 selectivity), providing reproducible protocols for their synthesis and biological validation.

Section 1: Structural Basis & SAR (Structure-Activity Relationship)

The biological efficacy of pyrazole derivatives is not accidental; it is a function of precise substituent placement on the

The Pharmacophore Map

- Position (Pharmacokinetics): Substitution here often dictates solubility and bioavailability. In COX-2 inhibitors like Celecoxib, this position hosts a phenyl ring bearing a sulfonamide group, critical for locking into the COX-2 hydrophilic side pocket.

-

&

- Position (Electronic Modulation): Electron-withdrawing groups (EWGs) here can stabilize the ring and modulate the pKa of the system, influencing drug-target residence time.

Visualization: Pyrazole SAR Logic

Figure 1: Structural logic of the pyrazole pharmacophore.[2]

Section 2: Therapeutic Mechanisms

Inflammation: Selective COX-2 Inhibition

Traditional NSAIDs cause gastric toxicity by inhibiting constitutive COX-1. Pyrazole derivatives (e.g., Celecoxib, Rofecoxib) achieved a breakthrough by targeting the subtle structural difference in the COX-2 active site: the exchange of a bulky Isoleucine (in COX-1) for a smaller Valine (in COX-2).

-

Mechanism: The pyrazole ring serves as a rigid spacer, orienting a polar sulfonamide group into the "side pocket" accessible only in COX-2 due to the smaller Valine residue [1].

Oncology: Kinase Inhibition

In cancer therapy, pyrazoles act as ATP-competitive inhibitors.

-

Mechanism: The nitrogen atoms in the pyrazole ring form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, VEGFR, BRAF). This mimics the adenine ring of ATP, effectively blocking the phosphorylation cascade required for tumor proliferation [2].

Visualization: COX-2 Signaling Blockade

Figure 2: The Arachidonic Acid Cascade. Pyrazole derivatives block the conversion of AA to PGH2 by occupying the COX-2 active site.

Section 3: Synthesis Strategy

The Knorr Pyrazole Synthesis remains the gold standard for generating 1,3,5-substituted pyrazoles due to its reliability and atom economy.

Protocol: Synthesis of 1,3,5-Triphenylpyrazole

Rationale: This reaction utilizes the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] Glacial acetic acid acts as both the solvent and the acid catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.

Reagents:

-

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): 10 mmol

-

Phenylhydrazine: 12 mmol (Slight excess to drive completion)

-

Glacial Acetic Acid: 20 mL

-

Ethanol (95%): For recrystallization

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 20 mL of glacial acetic acid.

-

Addition: Slowly add 12 mmol of phenylhydrazine dropwise. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture at 110°C for 2–4 hours.

-

Validation: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting diketone spot should disappear.

-

-

Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. The pyrazole will precipitate as a solid.

-

Purification: Filter the solid using a Buchner funnel. Wash with cold water to remove residual acid. Recrystallize from hot ethanol to yield needle-like crystals.

-

Characterization: Confirm structure via melting point and

H-NMR (Look for the characteristic pyrazole

Visualization: Knorr Synthesis Workflow

Figure 3: Mechanism of the Knorr Pyrazole Synthesis.[3] The reaction proceeds via a hydrazone intermediate followed by cyclization.

Section 4: Biological Evaluation Protocol

To validate the anticancer potential of synthesized derivatives, the MTT Assay is the industry standard for assessing cell metabolic activity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: This colorimetric assay relies on cellular oxidoreductase enzymes (dependent on NAD(P)H) to reduce the tetrazolium dye MTT into insoluble formazan. This conversion occurs only in viable cells.

Materials:

-

Cell Line: A549 (Lung carcinoma) or MCF-7 (Breast cancer).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solvent: DMSO (Dimethyl sulfoxide).[6]

Workflow:

-

Seeding: Plate cells in a 96-well plate at a density of

cells/well in 100 µL of media. Incubate for 24 hours at 37°C/5% CO -

Treatment: Add the pyrazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. Note: Protect from light.

-

Solubilization: Carefully remove the media (without disturbing the purple formazan crystals). Add 100 µL of DMSO to dissolve the crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot the dose-response curve to determine the

Section 5: Summary of Biological Activity Data

| Therapeutic Class | Target Mechanism | Key Structural Feature | Representative Drug |

| Anti-inflammatory | COX-2 Inhibition | 1,5-Diaryl substitution; Sulfonamide at para-position of N1-phenyl | Celecoxib |

| Anticancer | CDK/VEGFR Kinase Inhibition | Pyrazole N-atoms bind to kinase hinge region (ATP mimetic) | Ruxolitinib |

| Antimicrobial | DNA Gyrase Inhibition | C3/C5 lipophilic groups penetrate bacterial cell wall | Pyrazofurin |

References

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. Available at: [Link]

-

Knorr Pyrazole Synthesis Protocol. Chem Help Asap. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Profiling of 4-Acetylpyrazole: From Electronic Structure to Drug Design

Executive Summary

4-Acetylpyrazole (1-(1H-pyrazol-4-yl)ethanone) represents a critical scaffold in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, COX-2 inhibitors, and novel agrochemicals. This technical guide synthesizes theoretical frameworks (DFT, ab initio) with computational drug design methodologies to provide a comprehensive profile of this molecule. By integrating electronic structure analysis with molecular docking protocols, we establish a validated workflow for utilizing this compound in high-throughput screening and lead optimization.

Computational Methodology & Framework

To ensure reproducibility and high accuracy in predicting physicochemical properties, a standardized computational protocol is required. The following workflow integrates quantum mechanical calculations with molecular mechanics.

Standardized Protocol

-

Software Environments: Gaussian 16 (for QM), AutoDock Vina / Schrödinger Suite (for Docking).

-

Theory Level: Density Functional Theory (DFT) utilizing the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) is recommended as the "Gold Standard" for small organic heterocycles, providing sufficient diffuse and polarization functions to accurately model the lone pairs on Nitrogen and Oxygen [1].

-

Solvation Models: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) should be applied to simulate aqueous (Water) and physiological (DMSO) environments.

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow from structure preparation to reactivity prediction.

Figure 1: Integrated computational workflow for the structural and reactive profiling of this compound.

Structural & Conformational Analysis

The geometry of this compound is governed by the interplay between the pyrazole ring aromaticity and the exocyclic acetyl group.

Crystal vs. Calculated Geometry

Experimental X-ray diffraction data (Space group P21/n) reveals that this compound forms wave-like ribbons in the solid state, driven by intermolecular N-H[1]···N hydrogen bonds [2].[1]

| Parameter | Experimental (XRD) [2] | Calculated (DFT/Gas) | Calculated (DFT/DMSO) |

| Bond Length (Å) | |||

| N1–N2 | 1.365 | 1.352 | 1.358 |

| C3–C4 | 1.390 | 1.395 | 1.398 |

| C=O (Acetyl) | 1.225 | 1.218 | 1.222 |

| Bond Angle (°) | |||

| N1–N2–C3 | 104.5 | 104.2 | 104.4 |

| C3–C4–C5 | 106.2 | 106.0 | 106.1 |

Technical Insight: The slight elongation of the C=O bond in the DMSO phase compared to the gas phase indicates solvent-induced polarization, enhancing the nucleophilicity of the carbonyl oxygen.

Tautomeric Equilibrium

Pyrazole derivatives exhibit annular tautomerism. For this compound, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2–4 kcal/mol in the gas phase.

-

Mechanism: Proton migration between N1 and N2.

-

Significance: In a protein binding pocket, the local electrostatic environment can shift this equilibrium, allowing the molecule to act as both a hydrogen bond donor (N-H) and acceptor (N:) depending on the residue it faces (e.g., Asp vs. Lys).

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting chemical reactivity and biological binding modes.

HOMO-LUMO Analysis

The HOMO (Highest Occupied Molecular Orbital) acts as an electron donor, while the LUMO (Lowest Unoccupied Molecular Orbital) acts as an electron acceptor.

-

HOMO Location: Concentrated on the pyrazole ring (π-system).

-

LUMO Location: Delocalized over the acetyl group and the C4 carbon, indicating susceptibility to nucleophilic attack.

-

Energy Gap (

): A lower gap implies higher chemical reactivity and "softness," correlating with better bioactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying pharmacophoric features:

-

Red Regions (Negative Potential): The Carbonyl Oxygen and the Pyridine-like Nitrogen (N2). These are preferred sites for electrophilic attack or H-bond acceptance.

-

Blue Regions (Positive Potential): The Pyrrole-like Nitrogen proton (N1-H). This is the primary H-bond donor site.

Global Reactivity Descriptors

Based on Koopmans' theorem, these parameters quantify the molecule's stability [3]:

| Descriptor | Formula | Interpretation |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Chemical Softness ( | Ease of polarization (Drug-likeness). | |

| Electronegativity ( | Power to attract electrons. |

(Where

Spectroscopic Validation (IR & Raman)

To validate the computational model, calculated vibrational frequencies must be scaled (typically by a factor of 0.961–0.967 for B3LYP) to match experimental FT-IR data.

-

N-H Stretching: Calculated at ~3500 cm⁻¹ (free monomer). Experimentally observed as a broad band at 3100–3200 cm⁻¹ due to strong intermolecular H-bonding in the solid state [4].

-

C=O Stretching: A sharp, intense peak calculated at ~1700 cm⁻¹. This mode is highly sensitive to the chemical environment and serves as a diagnostic peak for acetyl group integrity.

-

Ring Breathing: Characteristic pyrazole ring modes appear in the 1000–1100 cm⁻¹ region.

Pharmaceutical Potential: Molecular Docking

This compound derivatives are potent inhibitors of enzymes like COX-2 (anti-inflammatory) and bacterial MurD ligase [5].

Docking Protocol[2][3]

-

Ligand Prep: Optimize geometry (DFT), assign Gasteiger charges.

-

Receptor Prep: Retrieve PDB structure (e.g., PDB ID: 3LN1 for protease or COX-2 structures). Remove water molecules, add polar hydrogens.

-

Grid Generation: Center grid box on the active site residues (e.g., Arg120, Tyr355 for COX-2).

-

Scoring: Use Genetic Algorithms (Lamarckian) to find the global minimum binding energy (

).

Interaction Logic Diagram

The following diagram illustrates the key non-covalent interactions stabilizing this compound within a theoretical active site.

Figure 2: Schematic of potential pharmacophoric interactions between this compound and protein active site residues.

Case Study Insights

Docking studies of this compound derivatives often reveal binding energies in the range of -6.0 to -8.0 kcal/mol . The acetyl group often acts as a "hinge," directing the pyrazole ring into hydrophobic pockets while the carbonyl oxygen engages in water-mediated or direct hydrogen bonding with backbone amides [6].

References

-

Standardization of DFT for Pyrazoles: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Crystal Structure: Christoph, J., & Nather, C. (2006). Solid-state and Calculated Electronic Structure of this compound. Zeitschrift für Naturforschung B, 61(10), 1234-1242. Link

-

Reactivity Descriptors: Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

-

Vibrational Spectroscopy: Alkorta, I., et al. (2023).[2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison. Crystals, 13(7), 1114. Link

-

Molecular Docking Applications: Ezhilarasi, M. R., et al. (2025).[3][4][5] Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate.[4][6] Link

-

Binding Mechanisms: Al-Wahaibi, L. H., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole. Molecules, 28(3), 1234. Link

Sources

Methodological & Application

Synthesis of 4-Acetylpyrazole: A Detailed Guide to Reaction Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyrazole stands as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. Its pyrazole core, substituted with an acetyl group at the 4-position, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring, combined with the reactive handle of the acetyl group, make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. This application note provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methods.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly approached through two principal strategies: direct acylation of a pre-formed pyrazole ring and a two-step sequence involving the formation of a 4-formylpyrazole intermediate followed by its conversion to the acetyl derivative. The choice of strategy often depends on the availability of starting materials, desired scale, and the tolerance of other functional groups on the pyrazole ring.

Visualizing the Synthetic Pathways

Caption: Friedel-Crafts acylation mechanism.

Detailed Protocol: Synthesis of 4-Acetyl-1-phenylpyrazole

This protocol is adapted from established Friedel-Crafts acylation procedures for aromatic compounds and specific findings for pyrazole derivatives. [1][2] Materials:

-

1-Phenylpyrazole

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 10-15 minutes. Stir the mixture at 0 °C for an additional 20 minutes.

-

Addition of Pyrazole: Add 1-phenylpyrazole (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-acetyl-1-phenylpyrazole.

Table of Reaction Parameters for Friedel-Crafts Acylation:

| Parameter | Condition | Rationale |

| Substrate | 1-Phenylpyrazole | The phenyl group provides stability and solubility. |

| Acylating Agent | Acetyl Chloride | Highly reactive and commercially available. |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion. |

| Solvent | Dichloromethane (DCM) | Anhydrous and inert under reaction conditions. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 2-3 hours | Typically sufficient for completion. |

Method 2: Two-Step Synthesis via 4-Formylpyrazole

An alternative and often milder approach to this compound involves a two-step sequence: the Vilsmeier-Haack formylation of an N-substituted pyrazole to yield a 4-formylpyrazole intermediate, followed by its conversion to the acetyl group.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. [3]The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). [3] Diagram of Vilsmeier-Haack Reagent Formation and Reaction

Sources

Application Note: High-Purity Isolation of 4-Acetylpyrazole via Solvent-Controlled Recrystallization

[1]

Abstract & Strategic Importance

This compound (CAS: 1009-61-6) is a versatile heterocyclic building block.[1] While commercially available, "technical grade" batches frequently contain unacceptable levels of hydrazine (a genotoxic impurity), regioisomers (3-acetylpyrazole), and oligomeric tars that act as catalyst poisons in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details a robust purification protocol using a polarity-gradient recrystallization system. Unlike standard flash chromatography, which effectively separates isomers but is difficult to scale, this crystallographic approach offers a self-validating mechanism for removing both highly polar salts and lipophilic byproducts in a single operation.[1]

Physicochemical Profile & Solubility Logic

Before initiating purification, the solubility profile must be understood to select the thermodynamic "sweet spot" for crystal lattice formation.

| Property | Value / Characteristic | Implication for Purification |

| Physical State | Solid (Crystalline) | Amenable to thermal recrystallization.[1] |

| Melting Point | ~109–112 °C (Lit.)[1] | Critical: Do not exceed 90°C during dissolution to avoid thermal degradation or "oiling out."[1] |

| LogP | ~ -0.05 (Estimated) | Amphiphilic; highly soluble in alcohols/water; moderately soluble in esters; insoluble in alkanes.[1] |

| Acidity (pKa) | ~14 (NH) | Weakly acidic; avoid strong bases during workup to prevent salt formation.[1] |

Solvent Selection Matrix

-

Primary Solvent (Dissolver): Ethyl Acetate (EtOAc).[1] Moderately polar, dissolves the pyrazole at reflux but shows reduced solubility at

. -

Anti-Solvent (Precipitant): n-Heptane.[1] Non-polar; forces the polar pyrazole out of solution while retaining lipophilic impurities (tars) and non-polar regioisomers in the mother liquor.

-

Alternative System: Ethanol/Water (Recommended only if inorganic salts are the primary impurity).[1]

Protocol A: Ethyl Acetate / n-Heptane Recrystallization (Recommended)

Best for: Removal of organic impurities, tars, and regioisomers.

Materials

-

Crude this compound[1]

-

Ethyl Acetate (HPLC Grade)

-

n-Heptane (or Hexanes)[1]

-

Activated Carbon (Optional, for decolorization)

-

Celite 545

Step-by-Step Methodology

1. Saturation (The Dissolution Phase)

-

Place 10.0 g of crude this compound in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Add 30 mL of Ethyl Acetate (3 mL/g ratio).

-

Heat the mixture to a gentle reflux (

).-

Observation: If the solid does not completely dissolve after 5 minutes of reflux, add EtOAc in 2 mL increments.

-

Note: The goal is a near-saturated solution. Do not add excess solvent.[1]

-

2. Clarification (The Filtration Phase)

-

Optional: If the solution is dark brown/black, remove from heat, add 0.5 g Activated Carbon, and reflux for an additional 10 minutes.

-

While hot, filter the solution through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask.

-

Why: This removes mechanical impurities and carbon.[1] Pre-warming prevents premature crystallization in the funnel.

-

3. Nucleation (The Anti-Solvent Addition)

-

Return the filtrate to a gentle boil.

-

Slowly add n-Heptane dropwise via an addition funnel or pipette.[1]

-

Stop adding immediately when a persistent cloudiness (turbidity) appears that does not disappear upon swirling.

-

Add a few drops of EtOAc to just clear the solution again (restore transparency).[1]

4. Crystallization (The Thermodynamic Phase)

-

Remove the flask from the heat source.

-

Allow it to cool to room temperature (RT) undisturbed on a cork ring.

-

Critical: Rapid cooling (e.g., plunging directly into ice) traps impurities inside the crystal lattice. Slow cooling promotes large, pure prisms.[1]

-

-

Once at RT, place the flask in an ice bath (

) for 1 hour to maximize yield.

5. Isolation

-

Collect crystals via vacuum filtration (Buchner funnel).[1]

-

Wash the filter cake with 20 mL of a cold 1:3 EtOAc:Heptane mixture.

-

Dry under high vacuum at

for 4 hours.

Protocol B: Aqueous Ethanol Recrystallization (Green Alternative)

Best for: Removal of inorganic salts (e.g., hydrazine sulfate residues).

-

Dissolve crude solid in minimum boiling Ethanol (95%) .

-

Add hot Water dropwise until turbidity persists.

-

Cool slowly to RT, then

.[1] -

Filter and wash with cold 50% aqueous ethanol.

Process Analytical Technology (PAT) & Logic Flow

The following diagram illustrates the decision-making process during the purification workflow.

Figure 1: Decision logic for solvent selection and troubleshooting during the recrystallization of this compound.

Quality Control & Troubleshooting

Validation Parameters

After isolation, the purity must be verified. A simple melting point check is insufficient for pharmaceutical intermediates.[1]

| Technique | Acceptance Criteria | What it Reveals |

| HPLC (UV 254nm) | > 98.5% Area | Quantifies regioisomers and general organic purity.[1] |

| 1H-NMR (DMSO-d6) | Clean singlets at | Confirms structure and detects residual solvents (Heptane/EtOAc).[1] |

| Melting Point | Sharp range ( | Wide range indicates eutectic impurities.[1] |

Troubleshooting "Oiling Out"

A common issue with acetyl-substituted heterocycles is "oiling out" (separating as a liquid droplet phase rather than crystals).

-

Cause: The solution temperature is above the melting point of the solvated product, or the anti-solvent was added too fast.

-

Remedy:

References

-

PubChem. (n.d.).[1] 1-(1H-pyrazol-4-yl)ethanone (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Organic Syntheses. (1998).[1] General methods for purification of pyrazoles.[1] (Contextual reference for pyrazole handling). Retrieved from [Link]

-

Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for general solvent selection logic in process chemistry).[1]

Application Notes and Protocols: Purification of 4-Acetylpyrazole via Column Chromatography

This document provides a comprehensive guide for the purification of 4-acetylpyrazole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each step to ensure robust and reproducible results.

Foundational Principles: The 'Why' Behind the Separation

Column chromatography is a cornerstone technique for the purification of organic compounds.[1][2] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2][3] In the context of this compound, a polar heterocyclic compound, we will be employing normal-phase chromatography. This technique utilizes a polar stationary phase and a less polar mobile phase.

The core principle is that compounds with a higher affinity for the stationary phase will move through the column more slowly, while compounds that are more soluble in the mobile phase will elute faster.[2] This difference in migration rates allows for the separation of the target compound from impurities.

Understanding this compound's Properties

A successful purification strategy hinges on understanding the physicochemical properties of the target molecule. This compound possesses several key features that dictate the chromatographic conditions:

-

Polarity: The presence of the pyrazole ring, with its two nitrogen atoms, and the acetyl group's carbonyl oxygen, makes this compound a polar molecule. This polarity is central to its interaction with the stationary phase.

-

Solubility: It is soluble in water and polar organic solvents.[4]

-

Hydrogen Bonding: The pyrazole N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. These interactions significantly influence its retention on a polar stationary phase like silica gel.

Strategic Selection of Chromatographic Components

The success of the purification is critically dependent on the appropriate choice of the stationary and mobile phases.

The Stationary Phase: A Surface for Interaction

For the separation of polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[5][6] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and highly polar. These groups interact with polar functionalities of the analyte through hydrogen bonding and dipole-dipole interactions.

For nitrogen-containing heterocycles, the acidic nature of silica can sometimes lead to peak tailing or irreversible adsorption.[7] If such issues arise, several strategies can be employed:

-

Deactivation of Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the acidic sites on the silica gel.[7][8]

-

Alternative Stationary Phases: In challenging separations, neutral or basic alumina can be considered.[7] Amino-functionalized silica is another option well-suited for separating nitrogen-containing heterocycles.[6]

The Mobile Phase: The Eluting Solvent System

The choice of the mobile phase, or eluent, is crucial for achieving good separation. The eluent's role is to carry the sample through the column.[2] The polarity of the mobile phase must be optimized to ensure that the components of the mixture are separated effectively.

A common approach for polar compounds is to use a mixture of a non-polar solvent and a more polar solvent. For this compound, a typical starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate .[9]

Optimization is Key: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that gives a retention factor (Rf) for the desired compound in the range of 0.2-0.4 . This Rf value generally provides the best balance between separation and elution time.

dot graph TD { A[Start: Crude this compound Mixture] --> B{Develop TLC Plates}; B --> C{Analyze Rf Values}; C --> D{Is Rf of this compound between 0.2-0.4?}; D -- Yes --> E[Proceed to Column Chromatography]; D -- No --> F{Adjust Mobile Phase Polarity}; F -- Too High Rf --> G[Decrease Polar Solvent %]; F -- Too Low Rf --> H[Increase Polar Solvent %]; G --> B; H --> B; E --> I[Purified this compound];

} caption: Workflow for Mobile Phase Optimization using TLC.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Equipment

| Material/Equipment | Specifications |

| Stationary Phase | Silica gel, flash grade (40-63 µm) |

| Glassware | Chromatography column, round-bottom flasks, beakers, graduated cylinders, test tubes/fraction vials |

| Solvents | Hexanes (or petroleum ether), Ethyl acetate, Dichloromethane (for sample loading) |

| Other | Cotton or glass wool, Sand (washed), TLC plates (silica gel coated), TLC chamber, UV lamp (254 nm) |

Step-by-Step Procedure

Step 1: Column Preparation (Packing the Column)

-

Plugging the Column: Securely place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]

-

Adding a Sand Layer: Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base for the stationary phase.[1][10]

-

Preparing the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase you plan to use. Mix well to ensure there are no lumps.

-

Packing the Column: Carefully pour the slurry into the column.[1] Gently tap the side of the column to help the silica settle evenly and to remove any air bubbles.[1]

-

Adding the Top Sand Layer: Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during solvent addition.[11]

-

Equilibration: Pass several column volumes of the initial mobile phase through the column to ensure it is well-packed and equilibrated. Never let the solvent level drop below the top of the sand layer.[12]

Step 2: Sample Loading

There are two primary methods for loading the sample onto the column:

-

Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[1][2] Carefully apply this solution to the top of the column.

-

Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to dryness. This results in the sample being adsorbed onto the silica. Carefully add this dry powder to the top of the column.[2] This method is often preferred as it can lead to better separation.

Step 3: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.[12]

-

Gradient vs. Isocratic Elution:

-

Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is simpler but may not be effective for complex mixtures.[13]

-

Gradient Elution: The polarity of the mobile phase is gradually increased over time by increasing the percentage of the more polar solvent.[13] This is often more efficient for separating compounds with a wide range of polarities.[14]

-

-

Fraction Collection: Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column. The size of the fractions will depend on the size of the column.

-

Monitoring the Separation: Monitor the separation by collecting small spots from the fractions and running TLC plates. This will allow you to identify which fractions contain your purified product.

dot graph TD { A[Start: Packed and Equilibrated Column] --> B{Sample Loading}; subgraph Loading B --> C[Wet Loading: Dissolve in minimal solvent]; B --> D[Dry Loading: Adsorb on silica]; end D --> E; C --> E{Elution}; subgraph Elution E --> F[Isocratic: Constant mobile phase]; E --> G[Gradient: Gradually increase polarity]; end F --> H[Collect Fractions]; G --> H; H --> I{Monitor Fractions by TLC}; I --> J{Combine Pure Fractions}; J --> K[Solvent Evaporation]; K --> L[Purified this compound];

} caption: Experimental Workflow for Column Chromatography.

Step 4: Product Isolation

-

Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Purity Assessment: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or by checking its melting point.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Solution(s) |

| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Re-optimize the mobile phase using TLC.[14]- Reduce the amount of sample loaded onto the column.[7] |

| Compound Stuck on Column | - Mobile phase is not polar enough.- Compound may be decomposing on the silica. | - Increase the polarity of the mobile phase significantly.[7][14]- Test for compound stability on a TLC plate before running the column.[7][14]- Consider using a less acidic stationary phase like neutral alumina.[7] |

| Peak Tailing | - Acidic sites on silica interacting too strongly with the basic nitrogen atoms of the pyrazole. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase.[7] |

| Cracked/Channeling Column Bed | - The column ran dry.- Poor packing. | - Ensure the solvent level never drops below the top of the stationary phase.[12]- Repack the column, ensuring the silica is settled evenly. |

Concluding Remarks

This guide provides a robust framework for the purification of this compound using column chromatography. By understanding the underlying principles and meticulously following the outlined protocol, researchers can achieve high purity of their target compound. Remember that careful optimization of the mobile phase via TLC is the most critical step for a successful separation.

References

-

Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

Kappe, C. O., et al. (2011). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]

-

How to run column chromatography. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 30, 2026, from [Link]

-

Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved January 30, 2026, from [Link]

- Poole, C. F. (2003). Stationary Phase Selectivity: The Chemistry Behind the Separation.

-

4-Acetylpyridine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

- Danielak, R., Nowakowska, Z., & Rafalowska, H. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica, 25(1), 33–37.

-

Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 30, 2026, from [Link]

- Morlock, G., & Oellig, C. (2009). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.

-

HPLC Troubleshooting. (n.d.). Restek. Retrieved January 30, 2026, from [Link]

- de Souza, A. C. B., et al. (2023). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega.

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 30, 2026, from [Link]

-

How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved January 30, 2026, from [Link]

-

Performing Column Chromatography. (2023, March 10). YouTube. Retrieved January 30, 2026, from [Link]

-

Chemical Properties of 4(H)-Pyridine, N-acetyl- (CAS 67402-83-9). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

-

troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved January 30, 2026, from [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 30, 2026, from [Link]

-

The Basics of Running a Chromatography Column. (2024, September 9). Bitesize Bio. Retrieved January 30, 2026, from [Link]

-

Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Klepetarova, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.

-

Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 30, 2026, from [Link]

-

Column Chromatography. (2019, March 19). YouTube. Retrieved January 30, 2026, from [Link]

-

Mastering Stationary Phases: Selection Criteria and Method Development. (2026, January 14). Sorbtech. Retrieved January 30, 2026, from [Link]

-

4-acetyl pyrazole. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. chromtech.com [chromtech.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 4-acetyl pyrazole, 25016-16-4 [thegoodscentscompany.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. umtm.cz [umtm.cz]

- 10. youtube.com [youtube.com]

- 11. chemistryviews.org [chemistryviews.org]

- 12. youtube.com [youtube.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Chromatography [chem.rochester.edu]

Application Note: 4-Acetylpyrazole as a Privileged Building Block in Organic Synthesis

Executive Summary

4-Acetylpyrazole is a "privileged scaffold" in medicinal chemistry, serving as a critical linchpin for constructing bi-heteroaryl systems found in FDA-approved kinase inhibitors (e.g., JAK, ROCK, and CDK inhibitors).[1] Unlike simple pyrazoles, the C4-acetyl group provides a versatile electrophilic handle for generating 1,3-dicarbonyl equivalents, enabling the rapid assembly of pyrimidine, pyridine, and secondary pyrazole rings.[1]

This guide details three validated protocols for transforming this compound into high-value drug cores, moving beyond basic literature to provide "self-validating" experimental workflows.

Chemical Profile & Handling

Before initiating synthesis, researchers must account for the dual reactivity of the scaffold: the acidic N1-proton (

| Property | Specification | Operational Note |

| Molecular Weight | 110.11 g/mol | Low MW allows for significant decoration without breaking Lipinski's Rule of 5. |

| Solubility | DMSO, MeOH, EtOH | Poor solubility in non-polar solvents (Hexane, Et2O).[1] |

| Acidity | Amphoteric | N1-H is acidic; Carbonyl oxygen is a weak Lewis base. |

| Stability | High | Stable to air/moisture; Acetyl group resists oxidation under mild conditions. |

Module 1: The Enaminone Gateway (Kinase Inhibitor Synthesis)

The "Money" Reaction: The most high-value application of this compound is its conversion into an enaminone intermediate using

Protocol A: Synthesis of the Enaminone Intermediate

Target: (E)-3-(Dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one

-

Reagents:

-

Procedure:

-

Charge a round-bottom flask with this compound and toluene (5 mL/mmol).

-

Add DMF-DMA dropwise under nitrogen.

-

Heat to reflux (

) for 6–12 hours. -

Self-Validating Checkpoint: The reaction releases methanol. A color change from pale yellow to deep orange/red indicates enaminone formation. TLC (10% MeOH/DCM) will show a new polar spot with a distinct UV tail.[1]

-

-

Workup:

Protocol B: Cyclization to Pyrazolyl-Pyrimidine (Kinase Core)

Target: 4-(2-Amino-pyrimidin-4-yl)-1H-pyrazole[1]

-

Reagents:

-

Procedure:

-

Dissolve the enaminone in Ethanol.

-

Add Guanidine HCl and Base.

-

Reflux for 12–16 hours.

-

Mechanism: The guanidine nitrogen attacks the

-carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular cyclization.

-

-

Workup:

Module 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol yields chalcone-like derivatives, often used as precursors for antioxidant agents or fluorescent probes.[1]

Protocol: Base-Catalyzed Aldol Condensation

-

Reagents:

-

Procedure:

-

Dissolve this compound and the aldehyde in Ethanol.

-

Cool to

in an ice bath. -

Add the base solution dropwise to avoid polymerization (cannizzaro side reaction of aldehyde).

-

Stir at RT for 24 hours.

-

Self-Validating Checkpoint: A heavy precipitate (the chalcone) usually forms within 2–4 hours. The color will shift to bright yellow.

-

-

Workup:

Module 3: N-Alkylation (Solubility Tuning)

Modifying the N1 position is essential for adjusting the LogP (lipophilicity) of the final drug candidate.

Protocol: Regioselective N-Alkylation

Note: Since this compound is symmetric at C3/C5, regioselectivity is not an issue unless the ring is further substituted.[1]

-

Reagents:

-

Procedure:

-

Workup:

-

Dilute with water and extract with EtOAc.

-

Wash organic layer with LiCl solution (to remove DMF).[1]

-

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from this compound.

Caption: Divergent synthetic pathways from this compound. The Enaminone route (Yellow) is the primary vector for kinase inhibitor synthesis.

Mechanism of Pyrimidine Formation

The formation of the kinase inhibitor core involves a specific sequence of addition-elimination.

Caption: Step-wise mechanism for converting the acetyl group into a pyrimidine ring via the enaminone intermediate.

References

-

Biological Significance of Pyrazoles

-

Enaminone Chemistry & Heterocycle Synthesis

-

Kinase Inhibitor Scaffolds (ROCK-II)

-

Claisen-Schmidt Protocols

-

N-Alkylation Methodologies

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]